molecular formula C13H9N2O3S- B14115304 2-phenyl-1H-benzimidazole-5-sulfonate

2-phenyl-1H-benzimidazole-5-sulfonate

Cat. No.: B14115304
M. Wt: 273.29 g/mol
InChI Key: UVCJGUGAGLDPAA-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-phenyl-1H-benzimidazole-5-sulfonate can be synthesized through various methods. One common method involves the reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde and sulfur dioxide in an aqueous medium at a pH of 4-7 . Another method involves the reaction of 2-phenylbenzimidazole with chlorosulfonic acid in dichloroethane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1H-benzimidazole-5-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-phenyl-1H-benzimidazole-5-sulfonate is unique due to its water solubility and strong UVB absorption. Similar compounds include:

Properties

Molecular Formula

C13H9N2O3S-

Molecular Weight

273.29 g/mol

IUPAC Name

2-phenyl-3H-benzimidazole-5-sulfonate

InChI

InChI=1S/C13H10N2O3S/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17,18)/p-1

InChI Key

UVCJGUGAGLDPAA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-]

Origin of Product

United States

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